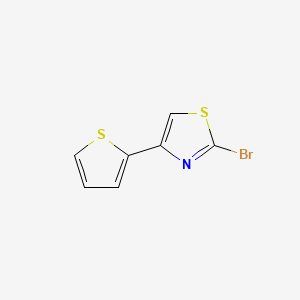

2-Bromo-4-(2-thienyl)thiazole

Übersicht

Beschreibung

2-Bromo-4-(2-thienyl)thiazole is a chemical compound with the molecular formula C7H4BrNS2 and a molecular weight of 246.15 . It is a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, one method involves the bromination of substituted methyl 2-R-thienyl ketones with bromine in chloroform to yield bromomethyl 2-thienyl ketones . These are then converted to quaternary pyridinium salts and 2-amino-4-(2-thienyl)thiazoles .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C7H4BrNS2/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H . This indicates that the compound contains seven carbon atoms, four hydrogen atoms, one bromine atom, one nitrogen atom, and two sulfur atoms .Physical And Chemical Properties Analysis

This compound is a laboratory chemical with a molecular weight of 246.15 . Its physical and chemical properties are not well-documented in the literature.Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties Research into 2-Bromo-4-(2-thienyl)thiazole derivatives has led to the development of compounds with significant antimicrobial properties. By synthesizing 2,5-dichloro thienyl substituted thiazole derivatives, researchers have identified molecules with good antifungal and antibacterial activities. These compounds have been shown to inhibit the enzyme l-glutamine: d-fructose-6-phosphate amidotransferase, a new target for antifungal agents, indicating potential applications in the development of new antimicrobial drugs (Sarojini et al., 2010).

Organic Ionic Liquids (OILs) Synthesis this compound has been involved in the synthesis of thiazolium-ion based organic ionic liquids (OILs). These novel OILs have been found to promote the benzoin condensation of benzaldehyde, demonstrating their utility in organic synthesis and potential application in various chemical transformations (Davis & Forrester, 1999).

Corrosion Inhibition The compound and its derivatives have been studied for their corrosion inhibition performances on iron. Through density functional theory (DFT) calculations and molecular dynamics simulations, certain thiazole and thiadiazole derivatives have been predicted to exhibit significant inhibition efficiency against the corrosion of iron, suggesting their application as corrosion inhibitors in industrial settings (Kaya et al., 2016).

Chemoselective Synthesis this compound plays a role in the chemoselective preparation of thiazoles. A synthetic protocol utilizing 1,3-dibromo-1,1-difluoro-2-propanone has been reported for the preparation of bromodifluoromethyl thiazoles, showcasing the versatility of this compound in facilitating selective synthetic routes in medicinal chemistry and drug discovery (Colella et al., 2018).

Safety and Hazards

2-Bromo-4-(2-thienyl)thiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Thiazole derivatives, in general, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiazole derivatives have shown anti-inflammatory activity comparable to standard drugs .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-Bromo-4-(2-thienyl)thiazole.

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, adequate ventilation is recommended when handling this compound to avoid ingestion and inhalation . Furthermore, the compound’s solubility in various solvents may affect its stability and efficacy in different environments .

Eigenschaften

IUPAC Name |

2-bromo-4-thiophen-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS2/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXGEQOSIYEEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-5-methyloxazolo[5,4-b]pyridine](/img/structure/B1519117.png)

![7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B1519118.png)

![3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1519124.png)